Acetamide,N-ethyl-N-(4-fluorophenyl)-
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Overview
Description
Acetamide, N-ethyl-N-(4-fluorophenyl)-: is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.206783 g/mol It is characterized by the presence of an acetamide group substituted with an ethyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-ethyl-N-(4-fluorophenyl)- typically involves the reaction of 4-fluoroaniline with ethyl acetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield .
Chemical Reactions Analysis
Types of Reactions: Acetamide, N-ethyl-N-(4-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-ethyl-N-(4-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-ethyl-N-(4-fluorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-ethyl-N-(4-chlorophenyl)acetamide
- N-ethyl-N-(4-bromophenyl)acetamide
- N-ethyl-N-(4-methylphenyl)acetamide
Comparison: Acetamide, N-ethyl-N-(4-fluorophenyl)- is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C10H12FNO |
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Molecular Weight |
181.21 g/mol |
IUPAC Name |
N-ethyl-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C10H12FNO/c1-3-12(8(2)13)10-6-4-9(11)5-7-10/h4-7H,3H2,1-2H3 |
InChI Key |
BOLCCBVSSKOAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)F)C(=O)C |
Origin of Product |
United States |
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